molecular formula C20H20N6 B6041929 N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-5-phenyl-1,2,4-triazin-3-amine

N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-5-phenyl-1,2,4-triazin-3-amine

Cat. No. B6041929
M. Wt: 344.4 g/mol
InChI Key: FAYHTWYTKGKAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-5-phenyl-1,2,4-triazin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazine derivatives and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-5-phenyl-1,2,4-triazin-3-amine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-5-phenyl-1,2,4-triazin-3-amine can inhibit the growth of various cancer cell lines by inducing apoptosis. This compound has also shown potential as an anti-inflammatory agent and has been studied for its effects on the immune system.

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-5-phenyl-1,2,4-triazin-3-amine is not fully understood. However, studies have suggested that this compound can inhibit the activity of certain enzymes involved in cancer cell growth. It is also believed to induce apoptosis in cancer cells by activating the caspase cascade. In addition, N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-5-phenyl-1,2,4-triazin-3-amine has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-5-phenyl-1,2,4-triazin-3-amine can have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory effects by modulating the immune system. In addition, N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-5-phenyl-1,2,4-triazin-3-amine has been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-5-phenyl-1,2,4-triazin-3-amine in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of various cancer cell lines. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-5-phenyl-1,2,4-triazin-3-amine. One of the directions is to study the compound's potential as an anti-inflammatory agent in more detail. Another direction is to investigate the compound's effects on the immune system and its potential as an immunomodulatory agent. Additionally, further studies can be conducted to optimize the synthesis method and improve the solubility of the compound for its use in various experiments.

Synthesis Methods

N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-5-phenyl-1,2,4-triazin-3-amine can be synthesized using various methods. One of the commonly used methods involves the reaction of 5-methyl-1H-benzimidazole-2-carbaldehyde, phenylhydrazine, and propylamine in the presence of a catalyst such as sodium ethoxide. The reaction yields N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-5-phenyl-1,2,4-triazin-3-amine as a white crystalline solid.

properties

IUPAC Name

N-[1-(6-methyl-1H-benzimidazol-2-yl)propyl]-5-phenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6/c1-3-15(19-22-16-10-9-13(2)11-17(16)23-19)24-20-25-18(12-21-26-20)14-7-5-4-6-8-14/h4-12,15H,3H2,1-2H3,(H,22,23)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYHTWYTKGKAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=C(N1)C=C(C=C2)C)NC3=NC(=CN=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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